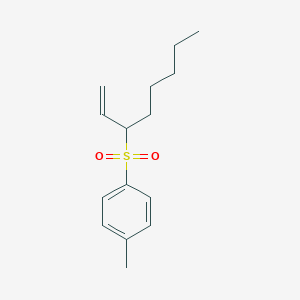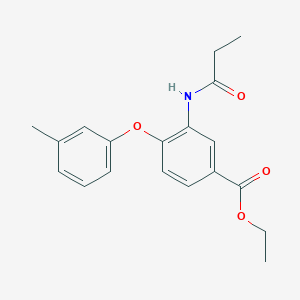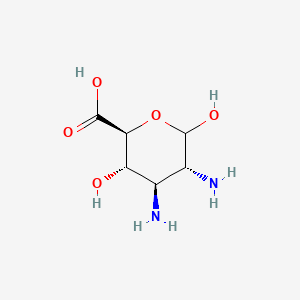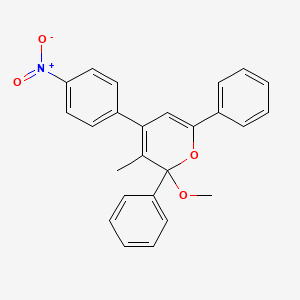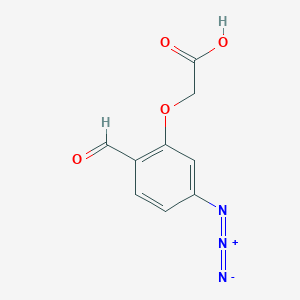![molecular formula C12H16OS B14427467 2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol CAS No. 82782-26-1](/img/structure/B14427467.png)
2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol is an organic compound characterized by its unique structure, which includes a sulfanyl group attached to a butenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol typically involves the reaction of 4-methylthiophenol with 2-methyl-3-buten-2-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group can participate in redox reactions, influencing cellular processes and pathways. Additionally, the compound’s structure allows it to interact with various biological molecules, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(4-methylphenyl)but-3-yn-2-ol
- 3-Sulfanyl-2-methylbutan-1-ol
- **3-(2-Aminophenyl)sulfanylmethyl]-2,3-dihydro-4H-chromen-4-one
Uniqueness
2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol is unique due to its specific combination of a sulfanyl group and a butenol backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
82782-26-1 |
|---|---|
Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
2-methyl-3-(4-methylphenyl)sulfanylbut-3-en-2-ol |
InChI |
InChI=1S/C12H16OS/c1-9-5-7-11(8-6-9)14-10(2)12(3,4)13/h5-8,13H,2H2,1,3-4H3 |
InChI Key |
KYKVHDDFJMDJNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


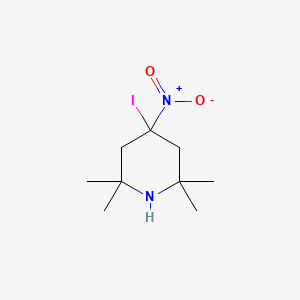
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14427402.png)
![1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14427405.png)

phosphanium bromide](/img/structure/B14427410.png)

